molecular formula C18H19NO2S B4197729 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole

2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole

Cat. No.: B4197729
M. Wt: 313.4 g/mol
InChI Key: PSKHSLALWJAHLG-UHFFFAOYSA-N
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Description

2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of ethoxy and propoxy groups attached to the phenyl ring, which is further connected to the benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with a substituted benzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

  • Step 1: : Synthesis of 2-aminothiophenol

    • Starting materials: o-nitroaniline and thiourea
    • Reaction conditions: Reduction of o-nitroaniline with thiourea in the presence of a reducing agent like iron powder and hydrochloric acid.
  • Step 2: : Condensation with substituted benzaldehyde

    • Starting materials: 2-aminothiophenol and 3-ethoxy-4-propoxybenzaldehyde
    • Reaction conditions: Reflux in ethanol with an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.

    Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of ethoxy and propoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The benzothiazole moiety is known to interact with DNA and proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxy-4-propoxyphenyl)-1,3-benzothiazole
  • 2-(3-ethoxy-4-butoxyphenyl)-1,3-benzothiazole
  • 2-(3-ethoxy-4-methoxyphenyl)-1,3-benzothiazole

Uniqueness

2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole is unique due to the specific combination of ethoxy and propoxy groups attached to the phenyl ring. This structural feature can influence the compound’s physicochemical properties, such as solubility and lipophilicity, as well as its biological activity. The presence of these groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

2-(3-ethoxy-4-propoxyphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-3-11-21-15-10-9-13(12-16(15)20-4-2)18-19-14-7-5-6-8-17(14)22-18/h5-10,12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKHSLALWJAHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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